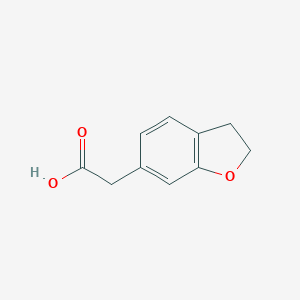

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,3-dihydrobenzofuran-6-yl)acetic Acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves various methods such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which adopts an envelope-like conformation . The C atom bonded to the dimethyl groups is displaced by 0.356 Å from the plane through the other four atoms .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans are diverse and complex. For instance, the furan ring can adopt an envelope-like conformation with the C atom bonded to the dimethyl groups displaced by 0.356 Å from the plane through the other four atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.18 g/mol and a molecular formula of C10H10O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 178.062994177 g/mol .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds, including 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated dramatic anticancer activities .

Antibacterial Activity

Benzofuran compounds have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds are known for their anti-oxidative activities . They can potentially be used in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Inhibitor of Fungi, Bacteria, and Virus Protein

2,3-Dihydrobenzofurans (DHB), including 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, have been investigated as inhibitors of fungi, bacteria, and virus protein . They have shown potential in the design of small compound libraries .

Nonsteroidal Anti-Inflammatory Drug (NSAID)

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, also known as BBAA, is a derivative of benzofuran and is classified as a nonsteroidal anti-inflammatory drug (NSAID). This suggests its potential use in the treatment of conditions involving inflammation.

Drug Design and Synthesis

2,3-Dihydrobenzofurans (DHB) have been used as chemical entresol to design small compound libraries . They have been explored in comparison to selected some derivatives drugs by using molecular docking and molecular dynamics, as well as ADMET studies .

Pharmacokinetics and Drug Likeness Score

The online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of DHB drugs . This information is crucial in the development of new drugs .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial activities .

Mode of Action

It is known that the antimicrobial activity of benzofuran derivatives can be influenced by the presence of halogens or hydroxyl groups at the 4-position of the benzofuran nucleus .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAUAIPLAXNUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441682 |

Source

|

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152148-70-4 |

Source

|

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)

![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)

![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)